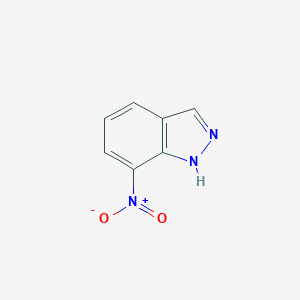

7-Nitroindazole

Descripción general

Descripción

El 7-Nitroindazol es una pequeña molécula heterocíclica que contiene un anillo de indazol que ha sido nitrado en la posición 7 . Actúa como un inhibidor selectivo de la óxido nítrico sintasa neuronal, una enzima que convierte la arginina en citrulina y óxido nítrico en el tejido neuronal . Este compuesto ha llamado la atención por sus posibles propiedades neuroprotectoras y su papel en varios procesos bioquímicos.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El método más común para sintetizar 7-Nitroindazol implica la nitración del indazol. Este proceso generalmente utiliza una mezcla de ácido nítrico y ácido sulfúrico en condiciones controladas para introducir el grupo nitro en la posición 7 del anillo de indazol . La reacción se lleva a cabo a bajas temperaturas para evitar la sobrenitración y asegurar la formación selectiva del producto deseado.

Métodos de producción industrial: En entornos industriales, la preparación de 7-Nitroindazol sigue principios similares pero a mayor escala. El proceso implica el manejo cuidadoso de los reactivos y el uso de equipos especializados para mantener las condiciones de reacción. El producto luego se purifica mediante cristalización u otras técnicas de separación para lograr la pureza deseada .

Análisis De Reacciones Químicas

Tipos de reacciones: El 7-Nitroindazol experimenta varias reacciones químicas, que incluyen:

Reducción: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador.

Sustitución: El grupo nitro se puede sustituir con otros grupos funcionales a través de reacciones de sustitución nucleófila.

Reactivos y condiciones comunes:

Reducción: Gas hidrógeno con un catalizador de paladio.

Sustitución: Nucleófilos como aminas o tioles en condiciones básicas.

Productos principales:

Reducción: 7-Aminoindazol.

Sustitución: Varios indazoles sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Neurodegenerative Disease Models

- Case Study: In a study examining the effects of 7-NI on neurodegenerative damage, it was found that administration reduced neuronal injury in models of Alzheimer's disease. The compound demonstrated protective effects against excitotoxicity, which is often implicated in neurodegeneration .

- Data Table: Efficacy of 7-NI in Neurodegenerative Models

Study Type Model Used Dose (mg/kg) Outcome In Vivo Alzheimer's Mouse Model 30 Reduced neuronal loss In Vitro Neuronal Cell Cultures 10 Decreased apoptosis -

Pain Management

Pain Model ED50 (mg/kg) Administration Route Formalin Test 27.5 Intraperitoneal Acetic Acid Test 22.5 Intraperitoneal -

Parkinson's Disease

Treatment Group L-DOPA Dose (mg/kg) Result Control 30 High dyskinesia scores 7-NI Treatment 30 Reduced dyskinesia scores -

Anxiety and Depression

- Case Study: The role of NO in mood regulation has led to investigations into the effects of 7-NI on anxiety and depression-like behaviors. In animal models, the inhibition of nNOS by 7-NI altered behavioral parameters significantly, suggesting potential therapeutic applications for mood disorders .

- Data Table: Behavioral Changes Induced by 7-NI

Behavioral Assessment Treatment Observed Changes Open Field Test Vehicle Increased exploration Open Field Test 7-NI Decreased exploration

Mecanismo De Acción

El 7-Nitroindazol ejerce sus efectos principalmente inhibiendo la óxido nítrico sintasa neuronal. Esta inhibición reduce la producción de óxido nítrico, una molécula de señalización involucrada en varios procesos fisiológicos . Al disminuir los niveles de óxido nítrico, el 7-Nitroindazol puede reducir el estrés oxidativo y proteger contra el daño celular .

Compuestos similares:

3-Bromo-7-nitroindazol: Inhibidor más potente pero menos específico de la óxido nítrico sintasa neuronal.

N-Propil-L-arginina: Actúa en un sitio diferente de la enzima.

Singularidad: El 7-Nitroindazol es único en su inhibición selectiva de la óxido nítrico sintasa neuronal, lo que lo convierte en una herramienta valiosa para estudiar el papel del óxido nítrico en el sistema nervioso. Sus propiedades neuroprotectoras y sus posibles aplicaciones terapéuticas lo distinguen aún más de otros compuestos similares .

Comparación Con Compuestos Similares

3-Bromo-7-nitroindazole: More potent but less specific inhibitor of neuronal nitric oxide synthase.

N-Propyl-L-arginine: Acts on a different site of the enzyme.

Uniqueness: 7-Nitroindazole is unique in its selective inhibition of neuronal nitric oxide synthase, making it a valuable tool for studying the role of nitric oxide in the nervous system. Its neuroprotective properties and potential therapeutic applications further distinguish it from other similar compounds .

Actividad Biológica

7-Nitroindazole (7-NI) is a selective inhibitor of neuronal nitric oxide synthase (nNOS), a key enzyme responsible for the production of nitric oxide (NO) in the nervous system. Its biological activity has been extensively studied, particularly in the context of pain, neurotoxicity, and neuroprotection. This article synthesizes findings from various studies, highlighting the pharmacokinetics, pharmacodynamics, and therapeutic implications of 7-NI.

Pharmacokinetics and Pharmacodynamics

7-NI exhibits a predictable pharmacokinetic profile, characterized by a rapid decrease in hippocampal NO levels following administration. In a study involving male Sprague-Dawley rats, 7-NI was administered intraperitoneally (IP) at a dosage of 25 mg/kg every two hours. The results indicated that 7-NI produced approximately a 50% reduction in hippocampal NO, sustained throughout the treatment period. The concentration-dependent decrease in nNOS activity had an IC50 of about 17 µg/ml .

Analgesic Effects

The analgesic properties of 7-NI have been demonstrated in models of neuropathic pain. In one study, rats subjected to a sciatic nerve cuff model exhibited increased paw withdrawal thresholds after receiving 7-NI at doses of 20 mg/kg. This effect was dose-dependent and occurred within 60 minutes post-administration. However, repeated administration did not significantly affect the progression of neuropathic pain, indicating that while 7-NI has an analgesic effect, it lacks preemptive efficacy in this model .

Neuroprotective Properties

Research indicates that 7-NI may protect against neurotoxic effects associated with substance dependence. A study involving cocaine-treated rats revealed that coadministration of 7-NI mitigated withdrawal symptoms and oxidative stress markers, including malondialdehyde (MDA) and glutathione levels. Specifically, 7-NI reduced nNOS activity significantly compared to the cocaine-only group, suggesting its potential use in managing withdrawal symptoms associated with psychoactive substances .

Table: Summary of Biological Activities

Case Studies

- Neuropathic Pain Model : In a study assessing the effects of 7-NI on neuropathic pain induced by sciatic nerve cuffing, rats treated with a single dose showed significant increases in pain thresholds within one hour. However, chronic administration did not alter the development or progression of neuropathy .

- Cocaine Withdrawal : In another investigation, rats administered cocaine displayed significant dependence symptoms. The introduction of 7-NI not only alleviated these symptoms but also restored antioxidant levels to near control values, highlighting its neuroprotective role during substance withdrawal .

- Parkinson's Disease Model : A study focused on l-DOPA-induced dyskinesias demonstrated that repeated administration of 7-NI could reduce abnormal involuntary movements without developing tolerance over time. This suggests its potential for long-term management of dyskinesias associated with Parkinson's disease therapy .

Propiedades

IUPAC Name |

7-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-10(12)6-3-1-2-5-4-8-9-7(5)6/h1-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQCAUHUKTBHUSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Record name | 7-nitroindazole | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/7-nitroindazole | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30183638 | |

| Record name | 7-Nitroindazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>24.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56422885 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2942-42-9 | |

| Record name | 7-Nitroindazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2942-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Nitroindazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002942429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Nitroindazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02207 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2942-42-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72843 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Nitroindazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-nitro-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.032 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-NITROINDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UX0N37CMVH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.